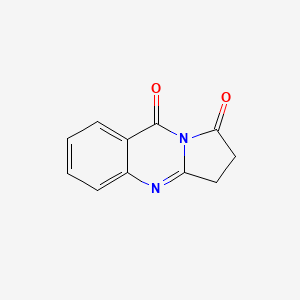
2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione is a heterocyclic compound with the molecular formula C11H8N2O2 and a molecular weight of 200.1934 This compound is characterized by its unique structure, which includes a fused pyrroloquinazoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione involves the metal-free sequential decarbonylative annulation of N-cyanamides with unactivated alkenes . This method features the oxidative decarbonylation of secondary and tertiary alkyl aldehydes with N-cyanamide alkenes, leading to the formation of C–C and C–N bonds in a cascade reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for large-scale production. The metal-free nature of the reaction makes it environmentally friendly and potentially suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to interact with DNA and proteins, leading to their antimicrobial and anticancer activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
- 3a,4-Diphenyl-2,3-dihydropyrrolo(1,2-a)quinazoline-1,5-dione
- 1,3-Dihydro-2,3-dihydroimidazo[1,2-a]quinazoline
Uniqueness
2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
2,3-Dihydropyrrolo(2,1-b)quinazoline-1,9-dione, also known as deoxyvasicinone, is a tricyclic quinazoline alkaloid that has garnered attention for its diverse biological activities. This compound is primarily known for its effects on melanocytes, the cells responsible for melanin production. Research has indicated that it can modulate various biochemical pathways, particularly those involved in melanogenesis and other cellular processes.
- IUPAC Name : 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
- Molecular Formula : C11H10N2O
- Molecular Weight : 186.21 g/mol
- Canonical SMILES : C1CC2=NC3=CC=CC=C3C(=O)N2C1
The primary mechanism of action of this compound involves its interaction with melanocytes. It has been shown to decrease melanin content by inhibiting the expression of key enzymes involved in melanin synthesis, such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This inhibition occurs through the downregulation of mRNA expression levels of these enzymes, effectively reducing melanogenesis in response to α-melanocyte-stimulating hormone (α-MSH) stimulation .
Antimelanogenic Effects
Research has highlighted the compound's potential as an antimelanogenic agent. By inhibiting the melanin production pathway, it may serve therapeutic roles in conditions characterized by hyperpigmentation .
Antimicrobial Properties
Studies have also explored the antimicrobial activities of derivatives of this compound. For instance:
- Activity against Bacteria : Certain derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of substituents into the quinazoline structure has been linked to enhanced activity .
- Inhibition Zones : Compounds derived from quinazoline-2,4-dione demonstrated inhibition zones ranging from 9 mm to 15 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticholinesterase Activity
Some studies suggest that modifications to the pyrrolidine ring can influence the anticholinesterase activity of these compounds. This activity is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have documented the synthesis and biological evaluation of deoxyvasicinone derivatives:
- Kinnear et al. (1986) reported on the synthesis and reactions involving deoxyvasicinone analogs, highlighting their potential pharmacological activities including antimelanogenic effects .
- Recent Studies (2022) have focused on structural modifications to enhance antimicrobial properties. Compounds with triazole moieties showed promising results with significant inhibition zones against Candida albicans and other pathogens .
Properties
CAS No. |
68321-98-2 |
|---|---|
Molecular Formula |
C11H8N2O2 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
2,3-dihydropyrrolo[2,1-b]quinazoline-1,9-dione |
InChI |
InChI=1S/C11H8N2O2/c14-10-6-5-9-12-8-4-2-1-3-7(8)11(15)13(9)10/h1-4H,5-6H2 |
InChI Key |
RYMQCZNCXBZWFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C1=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















